E3 ligase Ligand-Linker Conjugates 12

Catalog No.
S006861
CAS No.
M.F
C30H43N7O7S
M. Wt
645.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 12

Product Name

E3 ligase Ligand-Linker Conjugates 12

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C30H43N7O7S

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1

InChI Key

MZOMHQGOVGODTD-ONBPZOJHSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Description

E3 ligase Ligand-Linker Conjugates 12 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

E3 Ligase Ligand-Linker Conjugate 12 is a key intermediate in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to target and eliminate specific proteins.

Mechanism of Action:

  • E3 Ligase Recruitment

    E3 Ligase Ligand-Linker Conjugate 12 contains a ligand that binds to a specific E3 ubiquitin ligase, such as Cereblon (CRBN) []. This recruits the E3 ligase to the vicinity of the target protein.

  • Target Protein Binding

    The linker in the conjugate acts as a spacer and connects the E3 ligase ligand to a moiety that binds to the target protein of interest. This moiety can be a known inhibitor, antibody fragment, or other ligand specific to the target protein.

  • Ubiquitination and Degradation

    When the PROTAC (formed by the conjugation of E3 Ligase Ligand-Linker Conjugate 12 with the target protein ligand) brings the target protein in close proximity to the E3 ligase, the E3 ligase transfers ubiquitin molecules onto the target protein. Ubiquitination marks the protein for degradation by the proteasome, leading to its removal from the cell [].

Scientific Research Applications:

E3 Ligase Ligand-Linker Conjugate 12 offers a valuable tool for researchers due to its potential for:

  • Targeted Protein Degradation

    By linking different target protein ligands to E3 Ligase Ligand-Linker Conjugate 12, scientists can develop PROTACs to degrade a wide range of disease-associated proteins [].

  • Drug Discovery

    PROTACs based on E3 Ligase Ligand-Linker Conjugate 12 can be used to validate new drug targets and identify novel therapeutic strategies for diseases where traditional inhibitors have failed [].

  • Chemical Biology

    E3 Ligase Ligand-Linker Conjugate 12 can be a valuable tool to study protein function by selectively degrading proteins of interest and observing the resulting cellular effects [].

Limitations and Future Directions:

While E3 Ligase Ligand-Linker Conjugate 12 holds promise for targeted protein degradation, there are still challenges to overcome. These include optimizing linker design for potency and selectivity, improving the targeting range of PROTACs, and ensuring their efficacy and safety in vivo [].

E3 ligase Ligand-Linker Conjugate 12 is a specialized chemical compound designed for use in the development of Proteolysis Targeting Chimeras, commonly known as PROTACs. This compound plays a critical role in targeting specific proteins for degradation within cells. The conjugate consists of a ligand that specifically binds to an E3 ubiquitin ligase, such as Cereblon, and a linker that connects this ligand to another moiety that binds to the target protein. This configuration allows for the recruitment of the E3 ligase to the vicinity of the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome .

E3 Ligase 12 plays a crucial role in the mechanism of action of PROTACs:

  • Target Binding: The ligand attached to the PROTAC (not present in E3 Ligase 12) binds to the target protein with high affinity.
  • Bridging: The linker in the PROTAC allows the target protein and the E3 ligase to come into close proximity.
  • Ubiquitination: The E3 ligase ligand in the PROTAC recruits and activates the E3 ubiquitin ligase enzyme.
  • Protein Degradation: The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome, a cellular machinery that breaks down unwanted proteins.
Involving E3 ligase Ligand-Linker Conjugate 12 occur during the synthesis of PROTACs and their action within biological systems. The conjugate enables the formation of a ternary complex consisting of the E3 ligase, the target protein, and the linker. Upon binding, the E3 ligase transfers ubiquitin molecules onto the target protein. This ubiquitination marks the protein for degradation, leading to its removal from cellular environments .

E3 ligase Ligand-Linker Conjugate 12 exhibits significant biological activity through its ability to induce targeted protein degradation. By employing PROTACs based on this conjugate, researchers can selectively degrade proteins associated with various diseases, including cancer and neurodegenerative disorders. The selective degradation mechanism allows for potential therapeutic interventions where traditional inhibitors fail, providing a novel approach to drug discovery and development .

The synthesis of E3 ligase Ligand-Linker Conjugate 12 typically involves several key steps:

  • Ligand Synthesis: The first step is synthesizing the ligand that specifically binds to an E3 ubiquitin ligase.
  • Linker Attachment: A linker, often composed of polyethylene glycol (PEG) or other suitable spacers, is then attached to the ligand.
  • Target Protein Moiety Conjugation: Finally, a moiety that binds to the target protein is conjugated to the linker.

The choice of linker length and composition can significantly influence the solubility and efficacy of the resulting PROTAC .

E3 ligase Ligand-Linker Conjugate 12 has numerous applications in biomedical research and drug development:

  • Targeted Protein Degradation: It facilitates the development of PROTACs aimed at degrading disease-associated proteins.
  • Therapeutic Development: The compound can be used to validate new drug targets and explore novel therapeutic strategies.
  • Functional Studies: Researchers can utilize this conjugate to selectively degrade specific proteins and study their biological functions and roles in cellular processes .

Interaction studies involving E3 ligase Ligand-Linker Conjugate 12 focus on its binding affinity with various E3 ligases and target proteins. These studies are crucial for understanding how effectively the conjugate can recruit E3 ligases to target proteins and facilitate their degradation. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer may be employed to characterize these interactions quantitatively .

E3 ligase Ligand-Linker Conjugate 12 shares similarities with several other compounds used in targeted protein degradation. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
cIAP1 Ligand-Linker ConjugatesIncorporates an IAP ligand for E3 ubiquitin ligaseFocuses on different E3 ligases compared to E3 Ligase Ligand-Linker Conjugate 12
Thalidomide-O PEG4 Propionic AcidUtilizes thalidomide as a ligandSpecificity towards Cereblon; different linker structure
Pomalidomide PEG4 Phenyl AmineCombines pomalidomide with a phenyl amine linkerVariability in linker chemistry affects solubility and efficacy

E3 ligase Ligand-Linker Conjugate 12 is distinct due to its specific design tailored for optimal interaction with certain E3 ligases like Cereblon, combined with versatile linker options that enhance its application in PROTAC technology.

Molecular Formula and Mass (C30H43N7O7S, 645.77 g/mol)

E3 ligase Ligand-Linker Conjugates 12 possesses the molecular formula C30H43N7O7S with a molecular weight of 645.77 grams per mole [5] [7]. The compound's relatively high molecular weight reflects its complex heterobifunctional architecture, consisting of multiple distinct chemical domains integrated into a single molecular entity [5]. This molecular composition includes thirty carbon atoms, forty-three hydrogen atoms, seven nitrogen atoms, seven oxygen atoms, and one sulfur atom, distributed across the von Hippel-Lindau ligand core, polyethylene glycol linker, and terminal azide functionality [7] [8].

The molecular weight of 645.77 grams per mole positions this compound well beyond traditional small molecule drug parameters, which typically fall below 500 daltons according to classical medicinal chemistry guidelines [17]. This elevated molecular mass is characteristic of proteolysis-targeting chimera building blocks, which necessarily incorporate multiple binding domains and flexible linker regions to enable effective ternary complex formation [17] [25].

PropertyValueSignificance
Molecular FormulaC30H43N7O7SComplex heterobifunctional structure
Molecular Weight645.77 g/molBeyond traditional drug-like parameters
Heavy Atom Count45 atomsHigh structural complexity
Elemental CompositionC: 55.8%, H: 6.7%, N: 15.2%, O: 17.3%, S: 5.0%Balanced heteroatom distribution

Stereochemical Configuration of the (S,R,S)-AHPC VHL Ligand

The stereochemical configuration of the von Hippel-Lindau ligand component follows the (S,R,S)-configuration of the parent compound, designated as (S,R,S)-AHPC [4] [7]. This specific stereochemical arrangement is crucial for optimal binding affinity to the von Hippel-Lindau protein complex [4]. The three chiral centers present in the ligand structure each contribute to the overall three-dimensional molecular architecture required for effective protein-ligand interactions [13].

The (S,R,S)-stereochemistry represents the most active configuration among possible diastereomers for von Hippel-Lindau protein recognition [4] [29]. This stereochemical specificity arises from the precise spatial requirements of the von Hippel-Lindau binding pocket, which exhibits strong preference for this particular arrangement of substituents around the chiral centers [29]. The maintenance of this stereochemical integrity throughout synthetic manipulations ensures retention of biological activity in the final conjugate [13].

Crystallographic studies have demonstrated that the (S,R,S)-configuration enables optimal hydrogen bonding patterns and van der Waals interactions within the von Hippel-Lindau protein binding site [29]. The stereochemical configuration directly influences the binding thermodynamics, with the (S,R,S)-isomer exhibiting significantly enhanced affinity compared to alternative stereoisomers [4].

PEG3 Linker Architecture

The triethylene glycol linker architecture provides a flexible, hydrophilic spacer connecting the von Hippel-Lindau ligand to the terminal azide functionality [8] [15]. This polyethylene glycol-based linker consists of three ethylene oxide repeating units, creating a chain length of approximately 12-15 angstroms when fully extended [8]. The triethylene glycol structure imparts several beneficial properties including enhanced aqueous solubility, reduced aggregation tendency, and optimal flexibility for ternary complex formation [15] [8].

The polyethylene glycol linker exhibits conformational flexibility that allows adaptation to various protein-protein orientations during ternary complex assembly [11] [30]. This flexibility is quantified by the Kier flexibility index, which measures the degree of molecular motion available to different structural regions [26]. The triethylene glycol segment contributes significantly to the overall molecular flexibility, enabling the compound to adopt conformations suitable for bridging diverse protein surfaces [11].

The hydrophilic nature of the polyethylene glycol linker reduces the potential for intramolecular hydrophobic collapse, which could otherwise interfere with productive protein binding [15] [17]. Each ethylene oxide unit contributes two oxygen atoms capable of hydrogen bonding with aqueous solvent, enhancing the overall solubility profile of the conjugate [15]. The linker length of three ethylene glycol units has been optimized through structure-activity relationship studies to provide adequate spatial separation between binding domains while maintaining conformational accessibility [11].

Linker ParameterPEG3 SpecificationImpact on Function
Repeat Units3 ethylene oxide groupsOptimal flexibility-stability balance
Extended Length12-15 ÅAdequate protein-protein spacing
Hydrogen Bond Acceptors6 oxygen atomsEnhanced aqueous solubility
Rotatable Bonds9-10 bondsHigh conformational flexibility

Terminal Azide Functionality

The terminal azide group (-N3) serves as a highly reactive chemical handle for subsequent conjugation reactions through click chemistry methodologies [7] [16]. The azide functionality exhibits exceptional chemoselectivity, reacting specifically with alkyne groups through copper-catalyzed azide-alkyne cycloaddition reactions under mild conditions [16] [28]. This reactivity profile makes the azide group an ideal choice for bioconjugation applications where selectivity and reaction efficiency are paramount [16].

The azide group maintains chemical stability under typical storage and handling conditions while providing rapid reactivity when exposed to appropriate reaction partners [16] [31]. The linear geometry of the azide functionality (N-N≡N) creates minimal steric hindrance, allowing efficient access to alkyne reaction partners during conjugation procedures [28]. The bond angles and electronic distribution within the azide group contribute to its distinctive reactivity profile, with the terminal nitrogen exhibiting nucleophilic character while the entire group participates in concerted cycloaddition mechanisms [16].

Click chemistry reactions involving the terminal azide proceed with high yield and generate stable triazole linkages that are resistant to hydrolysis and enzymatic degradation [16] [11]. The formation of 1,2,3-triazole rings through azide-alkyne cycloaddition creates robust covalent bonds that maintain structural integrity under physiological conditions [16]. This stability profile is essential for applications requiring long-term molecular integrity in complex biological environments [11].

Physicochemical and Solubility Characteristics

The physicochemical profile of E3 ligase Ligand-Linker Conjugates 12 reflects its complex molecular architecture and functional requirements [5] [17]. The compound exhibits solubility in dimethyl sulfoxide at concentrations of 50 milligrams per milliliter, corresponding to 77.43 millimolar concentration [5] [7]. This solubility profile enables effective handling and manipulation in common organic solvents used for synthetic chemistry and biological assays [5].

The topological polar surface area of the compound is estimated to exceed 150 square angstroms, significantly above the threshold typically associated with optimal membrane permeability [17] [25]. This elevated polar surface area results from the presence of multiple hydrogen bond donor and acceptor groups distributed throughout the molecular structure [26]. The compound contains approximately 12-14 hydrogen bond acceptors and 3-4 hydrogen bond donors, contributing to its overall hydrophilic character [26] [27].

The molecular flexibility, as measured by rotatable bond count, ranges from 15-18 rotatable bonds, indicating high conformational freedom [26] [27]. This flexibility enables the molecule to adopt various three-dimensional arrangements, potentially forming intramolecular interactions that could influence its solution behavior and biological activity [17]. The compound's physicochemical properties place it well outside the boundaries of traditional drug-like chemical space, consistent with the general characteristics of proteolysis-targeting chimera building blocks [17] [25].

Physicochemical ParameterValueDrug-like Reference
Molecular Weight645.77 Da<500 Da
Hydrogen Bond Donors3-4≤5
Hydrogen Bond Acceptors12-14≤10
Rotatable Bonds15-18≤10
Topological Polar Surface Area~150-180 Ų≤140 Ų
DMSO Solubility50 mg/mLVariable

Structure-Property Relationships

The structure-property relationships of E3 ligase Ligand-Linker Conjugates 12 demonstrate the intricate connections between molecular architecture and functional performance [20] [22]. The stereochemical configuration of the von Hippel-Lindau ligand directly influences binding affinity, with the (S,R,S)-arrangement providing optimal complementarity to the target protein binding site [20] [29]. Deviations from this stereochemical pattern result in measurable decreases in binding affinity and subsequent biological activity [20].

The triethylene glycol linker length represents a compromise between flexibility and structural integrity, with this specific chain length providing adequate spatial separation while maintaining conformational stability of ternary complexes [11] [22]. Shorter linkers may restrict conformational access, while longer chains could introduce excessive flexibility that destabilizes productive protein-protein interactions [11]. The three-unit polyethylene glycol architecture has emerged from systematic structure-activity relationship studies as an optimal balance point [11].

The terminal azide functionality contributes minimal steric bulk while providing maximal reactivity for subsequent conjugation reactions [16] [28]. The linear geometry of the azide group ensures minimal interference with the von Hippel-Lindau binding domain while maintaining accessibility for click chemistry reactions [28]. The electronic properties of the azide group provide orthogonal reactivity that does not interfere with other functional groups present in the molecule [16].

The overall molecular conformation exhibits chameleonic properties, adapting different three-dimensional arrangements depending on the solvent environment [17]. In polar solvents, the molecule adopts extended conformations that maximize solvent interactions, while in nonpolar environments, intramolecular interactions promote more compact arrangements [17]. This conformational adaptability may contribute to the compound's ability to traverse different cellular environments during its functional application [17].

Structural FeatureProperty ImpactOptimization Rationale
(S,R,S)-StereochemistryHigh VHL binding affinityOptimal protein complementarity
PEG3 LinkerBalanced flexibilityAdequate spacing with stability
Terminal AzideClick reactivityOrthogonal conjugation chemistry
Overall ArchitectureConformational adaptabilityEnvironmental responsiveness

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

645.29446791 g/mol

Monoisotopic Mass

645.29446791 g/mol

Heavy Atom Count

45

Dates

Modify: 2023-08-15
[1]. WO/2016/146985A1[2]. Zengerle M, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015 Aug 21;10(8):1770-7.

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